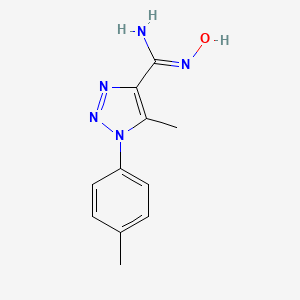
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1255791-06-0 |
The presence of a triazole ring and a carboximidamide moiety in its structure suggests a promising pharmacological profile. The triazole group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds featuring triazole structures often exhibit antimicrobial properties. This compound has demonstrated potential against various bacterial strains. For instance, studies have shown that similar triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The anticancer properties of triazole derivatives have been widely studied. This compound may exhibit similar effects due to its structural characteristics. Previous research has highlighted that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines . The compound's ability to interact with enzymes involved in cancer pathways could make it a candidate for further investigation in oncology.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methyl-1H-1,2,3-triazole | Contains a triazole ring without additional functional groups | Simpler structure; less versatile |
| 4-Methylphenyltriazole | Similar phenyl substitution but lacks hydroxyl and carboximidamide groups | Focused on aromatic interactions |
| N-Hydroxytriazoles | Hydroxylated variants of triazoles | Varying biological activities based on substitutions |
The presence of both hydroxyl and carboximidamide groups in this compound significantly influences its interaction with biological targets, enhancing its potential as a lead compound in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the hydroxyl group through hydroxylation reactions.
- Installation of the carboximidamide moiety via amination or amidation techniques.
These methods underscore the complexity and versatility required in synthesizing this compound .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of various triazole derivatives similar to this compound. For example:
- A study demonstrated that certain triazoles exhibited IC50 values as low as 32.9 µM against specific cancer cell lines .
These findings suggest that structural modifications can lead to significant enhancements in biological activity.
属性
IUPAC Name |
N'-hydroxy-5-methyl-1-(4-methylphenyl)triazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(13-15-16)11(12)14-17/h3-6,17H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYDMPJRGPXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)/C(=N/O)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














